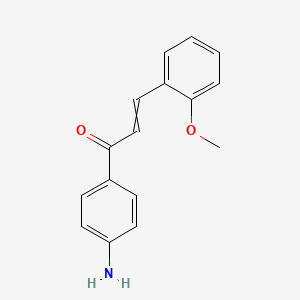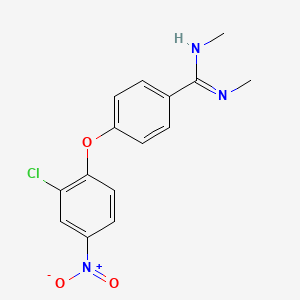
4-(2-chloro-4-nitrophenoxy)-N,N'-dimethylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide is a synthetic organic compound characterized by the presence of a chlorinated nitrophenoxy group and a dimethylbenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide typically involves multiple steps. One common route includes the nitration of a chlorinated phenol to introduce the nitro group, followed by the formation of the phenoxy linkage and subsequent amidation to introduce the dimethylbenzenecarboximidamide group . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chlorinated phenoxy group can be substituted with other functional groups.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized phenoxy compounds .
Scientific Research Applications
4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit viral replication by targeting viral RNA polymerase or other essential proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide can be compared with other similar compounds, such as:
4-(2-chloro-4-nitrophenoxy)piperidine hydrochloride: This compound has a similar phenoxy group but differs in the amine moiety, which can affect its chemical reactivity and biological activity.
14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide: This compound has a more complex structure with additional functional groups, leading to different biological activities.
(2-chloro-4-nitrophenoxy)acetyl chloride: This compound is used as a reagent in organic synthesis and has different reactivity due to the presence of the acetyl chloride group.
The uniqueness of 4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClN3O3 |
|---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N,N'-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C15H14ClN3O3/c1-17-15(18-2)10-3-6-12(7-4-10)22-14-8-5-11(19(20)21)9-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
SHTPOWOFMOQKPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
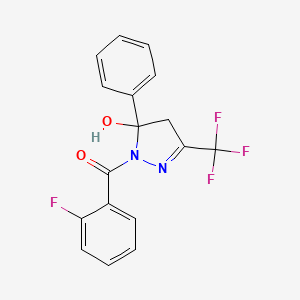
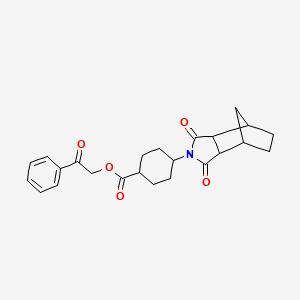
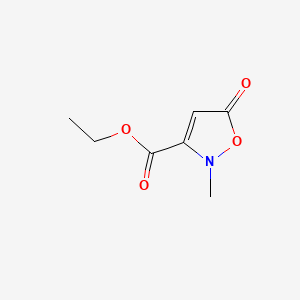

![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
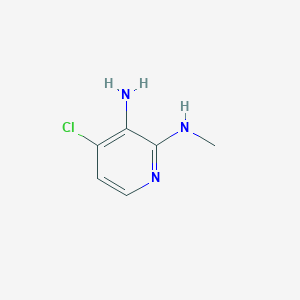
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)

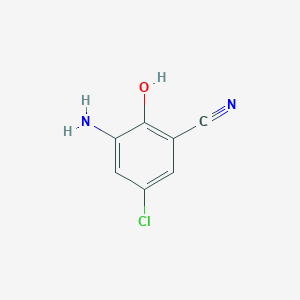
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)
